N1-Butyl-4-chloro-N1-methylbenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-Butyl-4-chloro-N1-methylbenzene-1,2-diamine is a chemical compound that is derived from the chlorination of 4-methylbenzene-1,2-diamine. This process leads to the formation of various chlorinated products, including the pentachloro ketone, which can undergo further transformations to yield hydroxy acids and methylated derivatives. The compound and its derivatives are of interest due to their potential applications in material science and organic synthesis.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, the chlorination of 4-methylbenzene-1,2-diamine results in the formation of a pentachloro ketone, which can be further transformed into hydroxy acids and other derivatives through treatment with a base . Although the specific synthesis of N1-Butyl-4-chloro-N1-methylbenzene-1,2-diamine is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of chlorinated derivatives of 4-methylbenzene-1,2-diamine has been determined using X-ray crystallography. These structures provide insight into the arrangement of atoms and the geometry of the molecules. For example, the crystal structure determinations reported for compounds resulting from the chlorination process reveal the spatial configuration of the molecules and the presence of various functional groups .
Chemical Reactions Analysis
The chemical reactions involving chlorinated derivatives of 4-methylbenzene-1,2-diamine are complex and can lead to a variety of products. The initial chlorination step is followed by base-induced transformations that yield hydroxy acids and methylated derivatives. These reactions demonstrate the reactivity of the chlorinated compounds and their potential as intermediates in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using various analytical techniques. For example, the novel ynamide compound bis-(N-4-methylbenzenesulfonyl, N-n-butyl)-1,3-butadiyne-1,4-diamide was characterized by single crystal X-ray diffraction, NMR, UV-fluorescence spectroscopy, cyclic voltammetry, TGA, and DSC techniques . These studies provide valuable information on the stability, electronic structure, and thermal behavior of the compounds, which are essential for understanding their potential applications.
properties
IUPAC Name |
1-N-butyl-4-chloro-1-N-methylbenzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2/c1-3-4-7-14(2)11-6-5-9(12)8-10(11)13/h5-6,8H,3-4,7,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPYIZQDFPPCRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=C(C=C(C=C1)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-Butyl-4-chloro-N1-methylbenzene-1,2-diamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.